![molecular formula C7H10N3S+ B11511740 5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium](/img/structure/B11511740.png)
5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium
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Overview
Description
5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a nitrogen-containing reagent such as guanidine or urea. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The choice of reagents, solvents, and catalysts is critical to achieving efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties .
Mechanism of Action
The mechanism of action of 5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It may inhibit key enzymes involved in DNA replication, protein synthesis, or metabolic pathways, thereby exerting its antimicrobial or anticancer effects
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and specific functional groups.
2-Substituted Thiazolo[3,2-a]pyrimidines: These derivatives have substitutions at the 2-position, which can significantly alter their chemical and biological properties
Uniqueness
5-amino-7-methyl-2H,3H-[1,3]thiazolo[3,2-a]pyrimidin-4-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N3S+ |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-4-ium-5-amine |
InChI |
InChI=1S/C7H9N3S/c1-5-4-6(8)10-2-3-11-7(10)9-5/h4,8H,2-3H2,1H3/p+1 |
InChI Key |
MZVFWUJVTBUWIA-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=[N+]2CCSC2=N1)N |
Origin of Product |
United States |
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